Levofloxacin-d8
描述
Levofloxacin-d8 is the deuterium labeled Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .
Molecular Structure Analysis
Levofloxacin-d8 has a molecular formula of C18H20FN3O4 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2 S )-7-fluoro-2-methyl-6- (2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo [7.3.1.0 5,13 ]trideca-5 (13),6,8,11-tetraene-11-carboxylic acid .Chemical Reactions Analysis
Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .Physical And Chemical Properties Analysis
Levofloxacin-d8 has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 2 . The exact mass is 369.19399826 g/mol .科学研究应用
1. Removal of Levofloxacin from Pharmaceutical Wastewater
- Methods of Application: Spherical Zinc oxide nanoparticles (ZnONP) sized 17 nm and ultrathin sheet-like structure graphene oxide nanosheets (GONS) with layer thickness 5 nm were fabricated separately or in combination. Several parameters were investigated to evaluate the potential of the removal process, such as pH, the exposure time to UV radiation, the type and concentration of the nanoparticles (NPs), and the initial concentration of the drug using a mixed fractional factorial design .
- Results: The highest percentage removal for both 50 and 400 μg mL−1 Levofloxacin was 99.2% and 99.6%, respectively, which was achieved using ZnONP/GONS combination at pH 9 ± 0.05 and UV light exposure time 120 min .
2. Stability and Antibiotic Potency Improvement of Levofloxacin
- Application Summary: Levofloxacin’s stability and potency are improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid. This is done to produce a more stable compound under water and lighting conditions and improve Levofloxacin’s potency .
- Methods of Application: The experiment begins with a screening to select potential DHBA isomers that can react with Levofloxacin and predict the stoichiometric ratio using phase diagrams. Multicomponent systems are prepared by dissolving the Levofloxacin–DHBA mixture in (1:1) ethanol–methanol (95% grade) and evaporating it .
- Results: Both reactions produce salts, which are named LF-26 and LF-35, respectively .
3. Determination of Levofloxacin in Pharmaceutical Formulations
- Application Summary: Levofloxacin is widely used in human and veterinary medicine in the treatment of infections of the respiratory system, urinary tract, skin, and soft tissues .
4. Anti-infection Bacterial Antibiotic
- Application Summary: Levofloxacin-d8 is the deuterium labeled Levofloxacin. Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .
- Methods of Application: Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
- Results: Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
5. Stability and Antibiotic Potency Improvement of Levofloxacin
- Application Summary: Levofloxacin’s stability and potency are improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid .
- Methods of Application: The experiment begins with a screening to select potential DHBA isomers that can react with Levofloxacin and predict the stoichiometric ratio using phase diagrams .
- Results: Both reactions produce salts, which are named LF-26 and LF-35, respectively .
6. Pulmonary Targeting of Levofloxacin Using Microsphere
- Application Summary: The objective of the current study was to develop poly (lactic-co-glycolic acid) (PLGA) microspheres loaded with the anti-tuberculosis (anti-TB) fluoroquinolone, Levofloxacin (LVX), in the form of dry powder inhalation (DPI) .
- Methods of Application: LVX-loaded microspheres were fabricated by solvent evaporation technique .
7. Adsorption of Levofloxacin from Aqueous Solution
- Application Summary: Levofloxacin is removed from aqueous solution using calcium alginate/metal organic frameworks composite beads. This is done to prevent bioaccumulation and antibiotic-resistance in the environment and human health .
- Methods of Application: Composite beads constituted by sodium alginate and UiO-66 were prepared by solidification in CaCl2 solution. The material was characterized by SEM, FTIR, XRD, BET, and TGA methods. These composite beads were applied to remove a common antibiotic Levofloxacin (LOFX) from water, and the experimental parameters (i.e., initial LOFX concentration, adsorption time, pH, and adsorbent dose) were optimized .
- Results: The regeneration experiment of the composite beads revealed that the adsorption efficiency of levofloxacin was higher than 70% even after 5 cycles .
8. Anti-infection Bacterial Antibiotic
- Application Summary: Levofloxacin-d8 is the deuterium labeled Levofloxacin. Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .
- Methods of Application: Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
- Results: Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
9. Pulmonary Targeting of Levofloxacin Using Microsphere
- Application Summary: The objective of the current study was to develop poly (lactic-co-glycolic acid) (PLGA) microspheres loaded with the anti-tuberculosis (anti-TB) fluoroquinolone, Levofloxacin (LVX), in the form of dry powder inhalation (DPI) .
- Methods of Application: LVX-loaded microspheres were fabricated by solvent evaporation technique .
安全和危害
未来方向
Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic, used to treat bacterial infections . It is a safe and effective medicine on the World Health Organization’s essential medicines list . It was patented in 1987 and subsequently received FDA-approval in 1996 for medical use in the United States .
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-FMBBTWBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675991 | |
Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin-d8 | |
CAS RN |
1217716-71-6 | |
Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。